molecular formula C11H9BrN2O2S B5911670 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone

1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone

Cat. No. B5911670
M. Wt: 313.17 g/mol
InChI Key: MGEJDKRUCUXZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone is not fully understood. However, it has been suggested that the compound may work by inhibiting the growth and replication of bacterial cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone may have potential biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been suggested that the compound may have anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone in lab experiments is its potential antimicrobial activity, which can be useful in testing the efficacy of new antibiotics. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone. One potential direction is to further investigate its mechanism of action and its potential applications in various scientific research areas such as medicinal chemistry and pharmacology. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its yield and purity. Finally, further research could be conducted to explore the potential side effects and toxicity of the compound.

Synthesis Methods

The synthesis of 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone involves the reaction of 3-bromobenzohydrazide with thioacetic acid in the presence of phosphorous oxychloride and triethylamine. The resulting product is then treated with hydrazine hydrate and 5-chloro-2-nitrobenzoic acid to obtain the final compound.

Scientific Research Applications

1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been studied for its potential applications in various scientific research areas such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEJDKRUCUXZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-propan-2-one

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